tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane is an organometallic compound that features a unique combination of tert-butyl, chloro(dimethyl)stannyl, and phenylphosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane typically involves multiple steps. One common method includes the reaction of tert-butyl chloride with a suitable stannane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin and phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin and phosphorus, while substitution reactions can produce a variety of organometallic derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane is used as a precursor for the synthesis of other organometallic compounds. It is also employed in catalysis, where it can facilitate various chemical transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane oxide
- This compound sulfide
- This compound amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
CAS No. |
90127-40-5 |
---|---|
Molecular Formula |
C15H26ClPSn |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
tert-butyl-[3-[chloro(dimethyl)stannyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C13H20P.2CH3.ClH.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
WBVMKPOMXAPNAO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(CCC[Sn](C)(C)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.